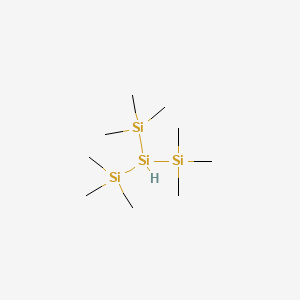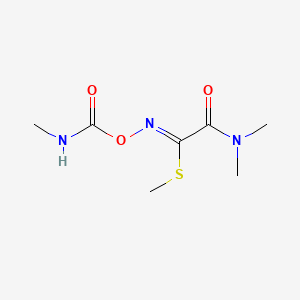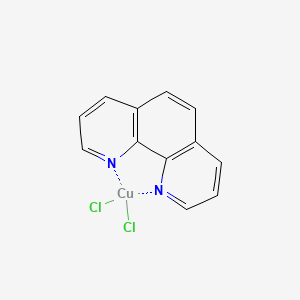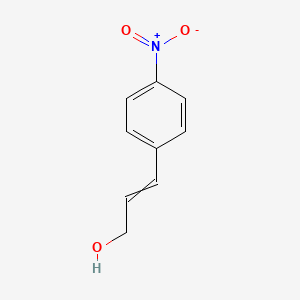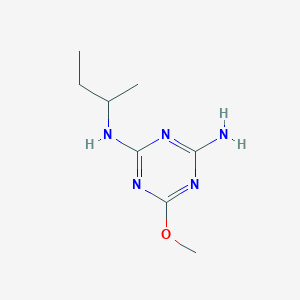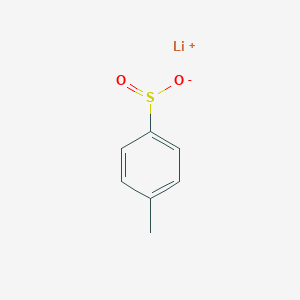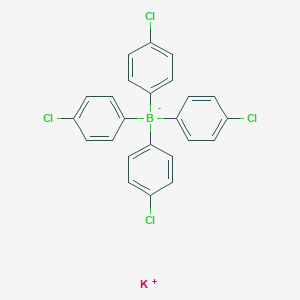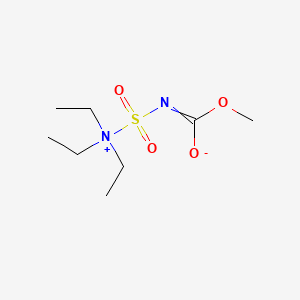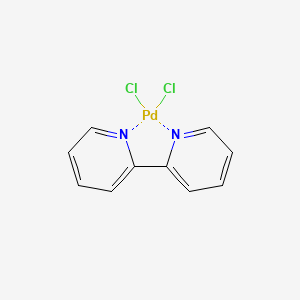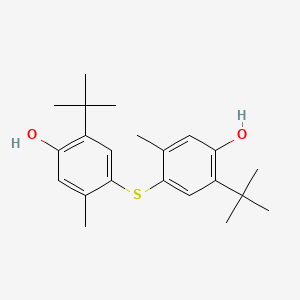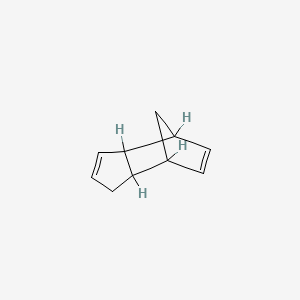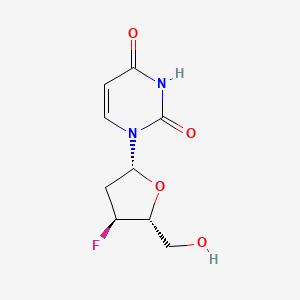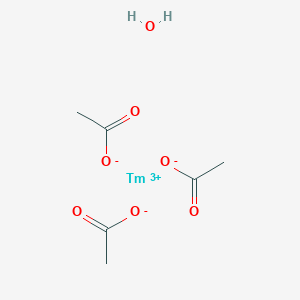
cerium (III) acetate monohydrate
Übersicht
Beschreibung
Cerium (III) acetate monohydrate is an inorganic compound with the chemical formula Ce(CH₃COO)₃·H₂O. It appears as a white powder and is soluble in water. This compound is a cerium salt of acetic acid and is commonly used in various scientific and industrial applications due to its unique properties .
Wirkmechanismus
Mode of Action
It has been noted that with bromide ion, it catalyzes the liquid-phase auto-oxidation of cresols . This suggests that it may interact with its targets through a catalytic mechanism.
Biochemical Pathways
Its role as a catalyst in the auto-oxidation of cresols suggests that it may influence oxidation-reduction reactions .
Result of Action
Its use as a catalyst in the auto-oxidation of cresols suggests that it may influence the oxidation state of molecules in its environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium (III) acetate monohydrate can be synthesized by reacting cerium (III) carbonate with 50% acetic acid in an aqueous solution. The reaction proceeds as follows:
Ce2(CO3)3+6CH3COOH→2Ce(CH3COO)3+3H2O+3CO2↑
This reaction yields cerium (III) acetate along with water and carbon dioxide as by-products .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. The compound is then purified and crystallized to obtain the monohydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium (III) acetate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium (IV) compounds under specific conditions.
Reduction: It can be reduced back to cerium (III) from cerium (IV) states.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) can be used.
Substitution: Various organic ligands can be used to replace acetate groups under controlled conditions.
Major Products Formed:
Oxidation: Cerium (IV) oxide (CeO₂) is a common product.
Reduction: Cerium (III) compounds are regenerated.
Substitution: New cerium complexes with different ligands are formed.
Wissenschaftliche Forschungsanwendungen
Cerium (III) acetate monohydrate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Lanthanum (III) acetate
- Praseodymium (III) acetate
- Neodymium acetate
Comparison: Cerium (III) acetate monohydrate is unique due to its ability to easily switch between oxidation states, which is less common in other lanthanide acetates. This property makes it particularly valuable in catalytic and redox applications .
Eigenschaften
IUPAC Name |
cerium(3+);triacetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERUOEZHIAYQQL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Ce+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11CeO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


